

Spectroscopic Analysis of Napyradiomycin C2 Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: Napyradiomycin C2

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This document provides detailed application notes and experimental protocols for the spectroscopic analysis of **Napyradiomycin C2** and its derivatives. Napyradiomycins are a class of meroterpenoids produced by *Streptomyces* species, exhibiting a range of biological activities, including antibacterial and cytotoxic effects.[1][2] The C-type napyradiomycins are characterized by a unique 14-membered ring formed by a carbon-carbon bond.[3] Accurate structural elucidation and characterization of these complex natural products are critical for drug discovery and development.

Overview of Spectroscopic Techniques

A combination of spectroscopic methods is essential for the unambiguous structure determination of **Napyradiomycin C2** derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[1][4] Infrared (IR) spectroscopy helps in identifying key functional groups such as hydroxyls and carbonyls. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated system within the molecule. Finally, a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, including ^1H , ^{13}C , COSY, HSQC, HMBC, and ROESY, are employed to elucidate the complex carbon skeleton and relative stereochemistry.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for selected **Napyradiomycin C2** derivatives as reported in the literature.

Table 1: High-Resolution Mass Spectrometry and Molecular Formula Data

Compound Name	Molecular Formula	Ionization Mode	Observed m/z	Reference
Napyradiomycin C2	C ₂₅ H ₂₇ Cl ₃ O ₅	-	-	
Napyradiomycin 2	C ₂₅ H ₂₈ O ₇	HRESIMS [M+Na] ⁺	463.1723	
Napyradiomycin 3	C ₂₅ H ₂₇ ClO ₆	HRESIMS [M+Na] ⁺	481.1386	
Napyradiomycin 4	C ₂₅ H ₂₆ Cl ₂ O ₅	HRESIMS [M+Na] ⁺	499.1105	
16-Dechloro-16-hydroxy-napyradiomycin C2	-	-	-	

Note: Specific m/z values for all compounds were not available in the searched literature.

Table 2: Characteristic IR and UV-Vis Absorption Data

Compound	IR (cm ⁻¹)	UV λ _{max} (nm)	Reference
Napyradiomycin 1	3422 (OH), 1705, 1649 (C=O), 1056 (C-O)	-	
Napyradiomycin 2	3407 (OH), 1700, 1649 (C=O), 1056 (C-O)	-	
Compound 1 (from SCSIO 10428)	3294 (OH), 1701 (C=O)	257, 312, 362	

Table 3: ¹³C NMR Chemical Shifts (δc) for Selected Napyradiomycin Derivatives

Carbon	Napyradiomycin 2 (δc)	Napyradiomycin 4 (δc)	Reference
C-2	-	78.3	
C-3	65.8	60.0	
C-4a	-	75.2	
C-5	-	185.2	
C-2-Me	-	21.9, 29.5	

Note: A comprehensive table of NMR data is extensive and compound-specific. Researchers should refer to the primary literature for complete assignments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Napyradiomycin C2** derivatives, based on methodologies described in the cited literature.

Sample Preparation

- Isolation and Purification: Napyradiomycin derivatives are typically isolated from the fermentation broth of *Streptomyces* strains. Initial extraction is performed with an organic

solvent like ethyl acetate. Purification is achieved through a combination of chromatographic techniques, including open column chromatography on silica gel and Sephadex LH-20, followed by High-Performance Liquid Chromatography (HPLC).

- Sample for Analysis: Purified compounds are dried to an amorphous powder or oil. For NMR analysis, dissolve 1-5 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). For MS, IR, and UV-Vis, prepare solutions of appropriate concentrations in spectroscopic grade solvents.

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer, such as a Bruker Maxis quadrupole-time-of-flight (Q-TOF) mass spectrometer, is recommended.
- Ionization: Electrospray ionization (ESI) is a common technique for these molecules, used in both positive and negative ion modes.
- Analysis: Acquire the mass spectrum over a suitable m/z range. The high-resolution data allows for the determination of the elemental composition and calculation of the molecular formula. The isotopic pattern can reveal the presence and number of halogen atoms like chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving the complex proton and carbon signals.
- 1D NMR:
 - Acquire a standard ^1H NMR spectrum to identify proton signals, their multiplicities, and coupling constants.
 - Acquire a ^{13}C NMR spectrum (proton-decoupled) to identify the number and types of carbon atoms (methyl, methylene, methine, quaternary).
- 2D NMR:

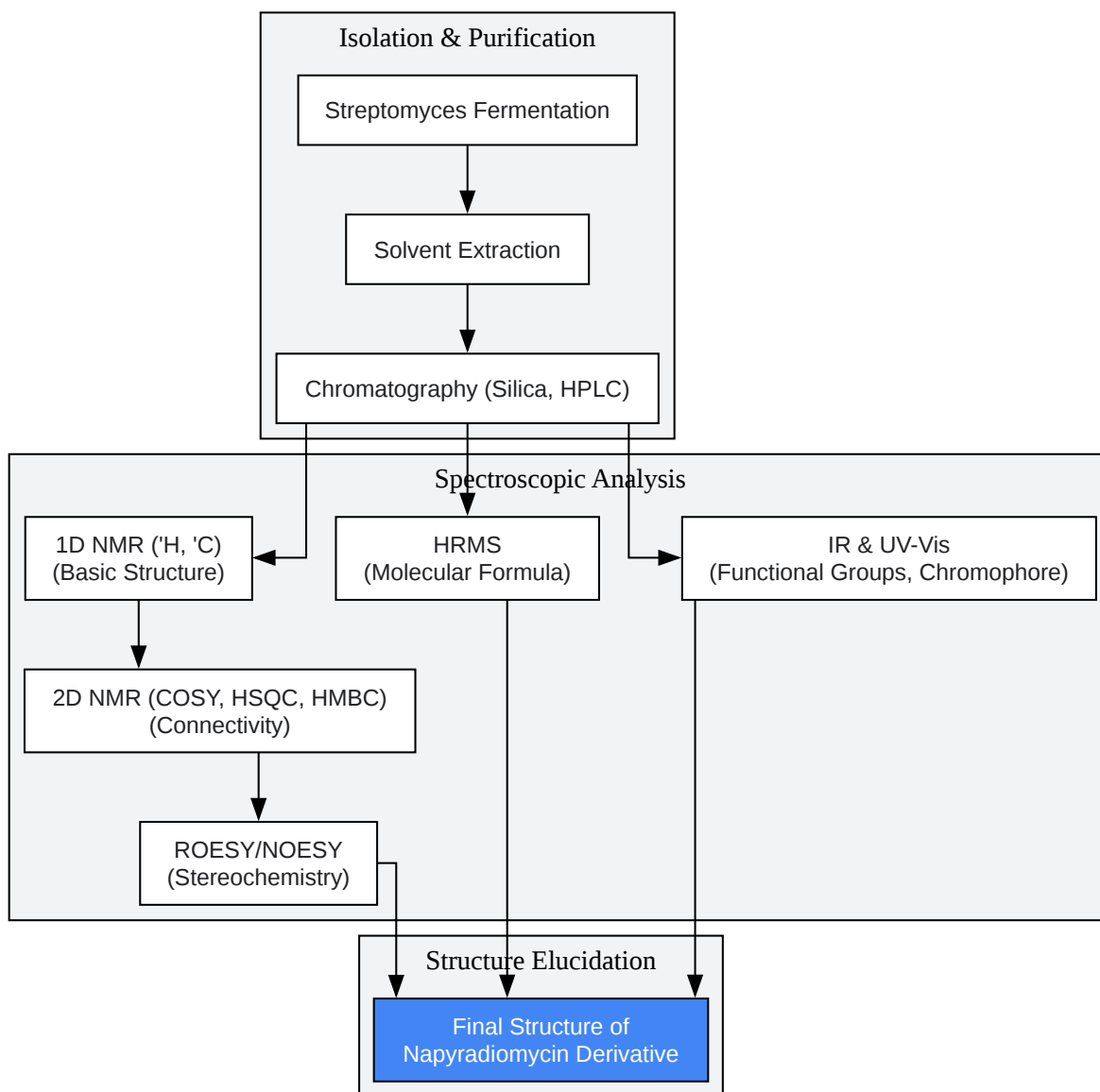
- COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C , which is crucial for assembling the carbon skeleton.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

- IR Spectroscopy:
 - Acquire the IR spectrum using a suitable method (e.g., thin film, KBr pellet).
 - Identify characteristic absorption bands for functional groups, such as O-H stretches (around $3300\text{-}3400\text{ cm}^{-1}$) and C=O stretches (around $1650\text{-}1710\text{ cm}^{-1}$).
- UV-Vis Spectroscopy:
 - Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol).
 - Record the absorption spectrum over the range of 200-400 nm.
 - The absorption maxima (λ_{max}) provide information about the chromophore, typically the dihydronaphthoquinone core in these molecules.

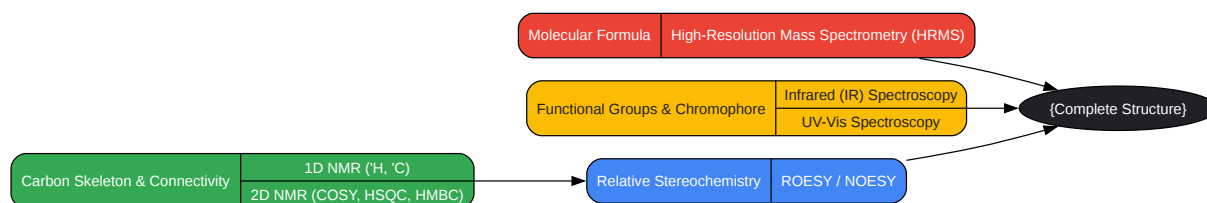
Visualized Workflows

The following diagrams illustrate the general workflow for the analysis of **Napyradiomycin C2** derivatives and the logical relationship of the spectroscopic techniques.



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Caption: Experimental workflow for the isolation and structural elucidation of Napyradiomycin derivatives.



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Caption: Logical relationship of spectroscopic techniques for structure determination.

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